3-deoxy-D-glucose

Overview

Description

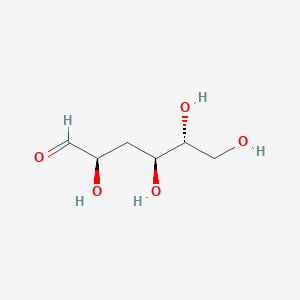

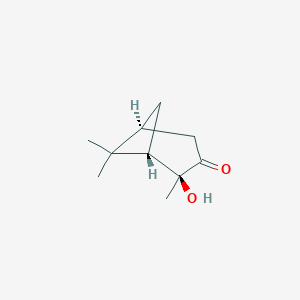

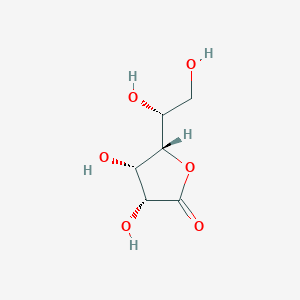

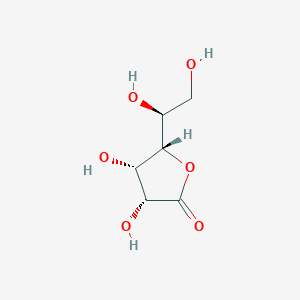

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal is a stereoisomeric compound with a specific arrangement of hydroxyl groups on a hexanal backbone

Mechanism of Action

Target of Action

The primary targets of 3-Deoxyglucose (3-DG) are proteins, particularly long-lived proteins such as crystallin and collagen . It reacts with the primary amino groups of lysine or arginine found in these proteins .

Mode of Action

3-DG is a powerful glycating agent that reacts with proteins, compromising their structure and functionality . As a dicarbonyl sugar, 3-DG is highly reactive toward amine groups, which are common in amino acids . The products from the reaction of 3-DG with protein amino groups are called advanced glycation end-products (AGEs) .

Biochemical Pathways

3-DG is produced via the Maillard reaction, a non-enzymatic glycation reaction between reducing sugars and primary amino groups in biomolecules . It forms after glucose reacts with primary amino groups of lysine or arginine found in proteins . 3-DG also arises via the degradation of fructose 3-phosphate (F3P) .

Pharmacokinetics

It is known that the production of 3-dg is significantly elevated during diabetes, leading to vascular damage through the glycation reaction .

Result of Action

The formation of AGEs by 3-DG may account for the numerous complications of diabetes as well as aging . AGEs play a role in the modification and cross-linking of proteins, contributing to diseases such as the vascular complications of diabetes, atherosclerosis, hypertension, Alzheimer’s disease, inflammation, and aging .

Action Environment

The action of 3-DG is influenced by the hyperglycemic environment, which is common in diabetes. In such an environment, the formation of 3-DG is aggressively accelerated . Diabetics with nephropathy were found to have elevated plasma levels of 3-DG compared with other diabetics .

Biochemical Analysis

Biochemical Properties

3-Deoxyglucose interacts with various enzymes and proteins involved in glucose metabolism. It is taken up by glucose transporters into the cell, where it is phosphorylated by hexokinase to form 3-deoxyglucose-6-phosphate . This compound cannot be further metabolized by phosphoglucose isomerase, the next enzyme in the glycolytic pathway . This results in an accumulation of 3-deoxyglucose-6-phosphate, which inhibits hexokinase and disrupts normal glucose metabolism .

Cellular Effects

The disruption of glucose metabolism by 3-Deoxyglucose has significant effects on cellular processes. It creates a state of pseudo-starvation, as the cells are unable to generate energy through glycolysis . This can influence cell signaling pathways, gene expression, and overall cellular metabolism . For instance, 3-Deoxyglucose has been shown to induce ER stress and the Unfolded Protein Response (UPR) pathway .

Molecular Mechanism

The molecular mechanism of 3-Deoxyglucose primarily involves its interference with glycolysis. By acting as a competitive inhibitor, it prevents the conversion of glucose to glucose-6-phosphate, a crucial step in the glycolytic pathway . This results in a decrease in ATP production, leading to a state of cellular energy deficiency .

Temporal Effects in Laboratory Settings

Over time, the effects of 3-Deoxyglucose can lead to significant changes in cellular function. Studies have shown that prolonged exposure to 3-Deoxyglucose can lead to cell growth inhibition . This is likely due to the sustained disruption of energy production and the resulting cellular stress .

Dosage Effects in Animal Models

In animal models, the effects of 3-Deoxyglucose can vary with dosage. At lower concentrations, it primarily acts as a metabolic disruptor. At higher concentrations, it can have cytotoxic effects, potentially leading to cell death .

Metabolic Pathways

3-Deoxyglucose is involved in the glycolytic pathway, where it acts as a competitive inhibitor. It is taken up by glucose transporters and phosphorylated by hexokinase, but it cannot be further metabolized due to the absence of the 2-hydroxyl group .

Transport and Distribution

3-Deoxyglucose is transported into cells via glucose transporters, similar to glucose . Once inside the cell, it is phosphorylated and trapped within the cell, as the resulting compound, 3-deoxyglucose-6-phosphate, cannot easily cross the cell membrane .

Subcellular Localization

Within the cell, 3-Deoxyglucose-6-phosphate is likely to be localized in the cytoplasm, where glycolysis occurs . The inability of 3-deoxyglucose-6-phosphate to be further metabolized means it remains in the cytoplasm, disrupting normal glycolytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal typically involves the selective oxidation of hexose sugars. One common method is the oxidation of D-glucose using specific oxidizing agents under controlled conditions to yield the desired stereoisomer. The reaction conditions often include mild temperatures and pH control to ensure the selective formation of the (2R,4S,5R) configuration.

Industrial Production Methods

Industrial production of (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal may involve biotechnological approaches, such as the use of engineered microorganisms capable of selectively oxidizing glucose to the desired product. These methods are advantageous due to their specificity and potential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Hexitol derivatives.

Substitution: Various substituted hexanal derivatives.

Scientific Research Applications

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its role in metabolic pathways and as a potential biomarker.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanol: Similar structure but with an alcohol group instead of an aldehyde.

Properties

IUPAC Name |

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h2,4-6,8-11H,1,3H2/t4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSPLKNONIUZSZ-NGJCXOISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C=O)O)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947793 | |

| Record name | 3-Deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490-91-7 | |

| Record name | 3-Deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-O-[2-(1,3-Dioxanyl)ethyl]daidzein](/img/structure/B14805.png)

![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)